molecular formula C20H22N2O4S B2521782 methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate CAS No. 1396843-72-3

methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate

Cat. No.: B2521782
CAS No.: 1396843-72-3
M. Wt: 386.47
InChI Key: JDSNSMMMPTUODM-UHFFFAOYSA-N
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Description

Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate is a sulfamoyl benzoate derivative characterized by a benzyl(methyl)amino-substituted butynyl chain appended to the sulfamoyl group. Key structural features include:

  • A sulfamoyl bridge connecting the benzoate core to the alkyne-amine side chain.
  • A but-2-yn-1-yl spacer introducing rigidity and linearity.

Properties

IUPAC Name

methyl 4-[4-[benzyl(methyl)amino]but-2-ynylsulfamoyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4S/c1-22(16-17-8-4-3-5-9-17)15-7-6-14-21-27(24,25)19-12-10-18(11-13-19)20(23)26-2/h3-5,8-13,21H,14-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSNSMMMPTUODM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#CCNS(=O)(=O)C1=CC=C(C=C1)C(=O)OC)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 4-aminobenzoic acid with methyl salicylate to form methyl 4-aminobenzoate . This intermediate can then undergo further reactions to introduce the benzyl(methyl)amino and but-2-yn-1-yl groups, followed by the addition of the sulfamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

The following compounds share the methyl 4-sulfamoylbenzoate core but differ in substituents, leading to distinct physicochemical and functional profiles:

Compound Name Substituent(s) Molecular Weight (HRMS) Key Structural Features Yield Reference
Target Compound 4-[Benzyl(methyl)amino]but-2-yn-1-yl Not Provided Alkyne spacer, tertiary amine - -
Compound 64 (N-(3-(Trifluoromethyl)-4-((4-methylpiperazin-1-yl)methyl)phenyl)-3-sulfamoyl-4-(3-chloropropoxy)benzamide) 3-Chloropropoxy, trifluoromethyl, 4-methylpiperazine 538.1690 [M+H]+ Chloroalkoxy, CF₃, piperazine 76%
Compound 1i (Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate) 4-Methoxybenzyl 481.2373 [M+] Methoxybenzyl group -
Compound 114 (Methyl 4-({[4-[(tert-butoxy)carbonyl]aminomethyl)phenyl]sulfamoyl}amino)benzoate) tert-Butoxycarbonyl (Boc)-aminomethyl Not Provided Boc-protected amine, phenyl linker 61%

Key Observations:

  • Lipophilicity: The tert-butyl group in Compound 114 increases hydrophobicity, whereas the methoxybenzyl group in Compound 1i balances polarity with aromaticity .
  • Synthetic Efficiency: Yields vary significantly (61–76%), reflecting differences in substituent reactivity and purification challenges.

Spectral Characterization

  • NMR Signatures: The tert-butyl group in Compound 114 produces a distinct singlet at ~1.3 ppm (¹H NMR) and 27–29 ppm (¹³C NMR), whereas the benzyl(methyl)amino group in the target compound would exhibit resonances near 2.3 ppm (N–CH₃) and 4.5 ppm (N–CH₂) .
  • HRMS Accuracy: Deviations between calculated and observed HRMS values (e.g., 538.1690 vs. 538.1681 for Compound 64) highlight the precision required for structural validation .

Functional Implications

  • Bioactivity Potential: The benzyl(methyl)amino group in the target compound may enhance membrane permeability compared to the polar sulfamoyl group in Compound 1i .

Biological Activity

Methyl 4-({4-[benzyl(methyl)amino]but-2-yn-1-yl}sulfamoyl)benzoate is a compound of interest due to its potential biological activities, particularly in the context of anticancer research. This article delves into its biological activity, focusing on its mechanism of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfamoyl group, a benzyl moiety, and a methyl ester. Its chemical formula is C17H20N2O3SC_{17}H_{20}N_{2}O_{3}S, and it is categorized as a benzenesulfonamide derivative. The presence of the sulfamoyl group is significant as it is known to interact with various biological targets.

Research indicates that compounds like this compound may act as inhibitors of carbonic anhydrases (CAs), particularly CAIX, which is overexpressed in many solid tumors. These inhibitors can modulate the tumor microenvironment by altering pH levels, thereby impacting tumor growth and metastasis.

Key Findings:

  • Binding Affinity : The compound exhibits high binding affinity for CAIX with a dissociation constant (KdK_d) as low as 0.12 nM, indicating strong interaction with this enzyme .
  • Selectivity : It shows more than 100-fold selectivity for CAIX over other CA isozymes, which is crucial for minimizing side effects in therapeutic applications .

Biological Activity and Efficacy

Several studies have assessed the biological activity of this compound, focusing on its anticancer properties.

Case Studies:

  • Anticancer Properties : A study designed various methyl sulfamoyl-benzoates, including the compound , demonstrating that they could inhibit tumor growth in vitro and in vivo models .
  • Mechanistic Insights : X-ray crystallography revealed the structural basis for the compound's selectivity towards CAIX, providing insights into how modifications to its structure could enhance efficacy .

Data Tables

Compound NameChemical FormulaBinding Affinity (KdK_d)Selectivity Ratio
This compoundC17H20N2O3SC_{17}H_{20}N_{2}O_{3}S0.12 nM>100:1 (CAIX vs other CAs)
Methyl 5-sulfamoyl-benzoateC10H11N1O3SC_{10}H_{11}N_{1}O_{3}S0.08 pMNot specified

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